4-Bromo-2'-carboethoxybenzophenone
Overview
Description
4-Bromo-2'-carboethoxybenzophenone is an organic compound with the molecular formula C16H13BrO3 It is a derivative of benzoic acid and contains both ester and bromobenzoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromobenzoyl)benzoate typically involves the esterification of 2-(4-bromobenzoyl)benzoic acid with ethanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(4-bromobenzoyl)benzoate may involve a multi-step process starting from readily available raw materials such as bromobenzene and phthalic anhydride. The process includes bromination, Friedel-Crafts acylation, and subsequent esterification steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2'-carboethoxybenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Substitution: Depending on the nucleophile, products may include various substituted benzoates.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The products are 2-(4-bromobenzoyl)benzoic acid and ethanol.
Scientific Research Applications
4-Bromo-2'-carboethoxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromobenzoyl)benzoate depends on its interaction with molecular targets. For example, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The bromobenzoyl group can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The ester group may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
4-Bromo-2'-carboethoxybenzophenone can be compared with other similar compounds such as:
Ethyl 4-bromobenzoate: Lacks the additional benzoyl group, making it less complex and potentially less versatile in chemical reactions.
Methyl 2-(4-bromobenzoyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
2-(4-Bromobenzoyl)benzoic acid: The carboxylic acid form of the compound, which can be used as a precursor in the synthesis of the ester.
This compound stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
ethyl 2-(4-bromobenzoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-2-20-16(19)14-6-4-3-5-13(14)15(18)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAESXNFKJZRLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289053 | |
Record name | ethyl 2-(4-bromobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51476-11-0 | |
Record name | NSC58708 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-(4-bromobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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